Azasetron hydrochloride
描述
阿扎司琼是一种主要用作止吐剂的化学化合物,这意味着它有助于预防恶心和呕吐。它作为 5-羟色胺 3 (5-HT3) 受体的选择性拮抗剂发挥作用,该受体参与呕吐反射。 阿扎司琼在管理由癌症化疗引起的恶心和呕吐方面特别有效,例如顺铂化疗 .
作用机制
阿扎司琼通过选择性地与 5-HT3 受体竞争性结合来发挥作用,从而阻断血清素结合位点。 这种对 5-HT3 受体的抑制阻止了呕吐反射的激活,使阿扎司琼在管理恶心和呕吐方面有效 .
生化分析
Biochemical Properties
Azasetron hydrochloride interacts with the 5-HT3 receptors, which are proteins located in the central and peripheral nervous system . The nature of this interaction is antagonistic, meaning that this compound binds to these receptors and inhibits their function .
Cellular Effects
The primary cellular effect of this compound is the prevention of nausea and vomiting, which are common side effects of cancer chemotherapy . By inhibiting the function of 5-HT3 receptors, this compound can reduce the signaling pathways that lead to these side effects
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to 5-HT3 receptors and inhibiting their function . This binding interaction prevents the activation of these receptors, leading to a decrease in the signaling pathways that cause nausea and vomiting .
Temporal Effects in Laboratory Settings
It is known that this compound is given in a usual dose of 10 mg once daily , suggesting that its effects likely last for a significant portion of the day
Metabolic Pathways
准备方法
合成路线和反应条件
阿扎司琼盐酸盐可以通过一系列化学反应合成。一种方法涉及在偶联剂的存在下,使 6-氯-4-甲基-3-氧代-1,4-苯并恶嗪-8-羧酸与 1-氮杂双环[2.2.2]辛烷反应。 然后将所得产物纯化并转化为其盐酸盐 .
工业生产方法
在工业环境中,阿扎司琼盐酸盐的制备方法是:将注射用水加入到配料罐中,然后按特定比例加入氯化钠、乳酸、L-精氨酸和阿扎司琼盐酸盐。将混合物搅拌溶解,将 pH 值调节至 3.8-4.2,并将温度保持在 50 至 60 摄氏度之间。 该溶液经过活性炭热保存吸附,然后脱碳、过滤、冷却至室温、精细过滤、充氮、灌装 .
化学反应分析
阿扎司琼会发生各种化学反应,包括:
氧化: 阿扎司琼在特定条件下会氧化,导致形成不同的氧化产物。
还原: 还原反应可以将阿扎司琼转化为其还原形式。
取代: 阿扎司琼可以发生取代反应,其中特定的官能团被其他基团取代。
这些反应中常用的试剂和条件包括氧化剂如过氧化氢,还原剂如硼氢化钠,以及各种催化剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
阿扎司琼具有广泛的科学研究应用:
化学: 阿扎司琼用于与受体拮抗作用和止吐药物开发相关的研究。
生物学: 它用于了解 5-HT3 受体在各种生物过程中的作用。
医学: 阿扎司琼因其在预防化疗引起的恶心和呕吐方面的有效性而被广泛研究。 .
工业: 阿扎司琼用于制药行业生产止吐药物.
相似化合物的比较
阿扎司琼与其独特的化学结构和高选择性相比,在其他 5-HT3 受体拮抗剂中是独一无二的。类似的化合物包括:
昂丹司琼: 另一种用于预防恶心和呕吐的 5-HT3 受体拮抗剂。
格拉司琼: 与阿扎司琼类似,它用于管理化疗引起的恶心和呕吐。
多拉司琼: 也是一种具有类似应用的 5-HT3 受体拮抗剂.
属性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZPHOXUVCQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045651 | |
Record name | Azasetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-69-7 | |
Record name | Azasetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azasetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azasetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZASETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azasetron Hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. [] Antineoplastic drugs can stimulate the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, sending signals to the area postrema and the vomiting center in the brain, ultimately leading to nausea and vomiting. [] By competitively blocking serotonin at these receptors, this compound effectively disrupts this pathway, preventing nausea and vomiting.
A: The molecular formula of this compound is C19H24ClN3O3, and its molecular weight is 377.87 g/mol. []
A: Yes, the structure of this compound has been confirmed using spectroscopic techniques such as IR, 1HNMR, and mass spectrometry (MS). []
ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of this compound.
ANone: This section is not applicable as the provided research papers do not delve into computational chemistry or modeling aspects of this compound.
ANone: This section is not applicable as the provided research papers do not offer specific insights into how modifications to the structure of this compound affect its activity, potency, or selectivity.
A: Yes, this compound is available in various formulations, including injections and suppositories. [, , ] One study investigated a rectal suppository formulation, finding that it led to faster and greater absorption compared to oral administration in rabbits. [] Another study explored a glucose injection formulation containing 0.1g this compound, 40-50g glucose, and 0-20mg sodium hydrogen sulfite per 1000ml. []
ANone: This section is not applicable as the provided research papers do not discuss SHE regulations related to this compound.
A: this compound is absorbed primarily from the small intestine. [] Following oral administration, it achieves peak plasma concentrations within 0.6 hours. [] It is rapidly distributed to various tissues, with high concentrations observed in the gut, urinary bladder, liver, pituitary gland, kidney, submaxillary gland, pancreas, and lungs. []
A: The terminal half-life (t1/2) of this compound ranges from 6.7 to 8.0 hours after oral administration of 0.4, 2, and 10 mg/kg doses in rats. [] No significant dose-related differences in half-life were observed. []
A: this compound is extensively metabolized in the liver. [] The primary metabolic pathways involve N-oxidation of the azabicyclooctane ring, N-demethylation, and hydroxylation of the benzene ring. [] Excretion occurs primarily through urine and bile, with biliary excretion subject to enterohepatic circulation. [] Approximately 96% of the administered dose is excreted within 48 hours. []
A: Yes, studies have revealed species and sex differences in this compound metabolism. Dog liver microsomes exhibited a higher rate of N-oxidation of the azabicyclooctane ring compared to rat liver microsomes. [] Additionally, male rats showed higher N-demethylation activity compared to female rats, potentially explaining sex differences in excretion patterns. []
A: Research suggests that this compound displays non-linear pharmacokinetic behavior, primarily attributed to the saturation of its metabolic capacity in the liver. []
A: this compound displays high affinity for 5-HT3 receptors, particularly in the gastrointestinal tract. [] It competitively inhibits the binding of serotonin to these receptors, preventing the activation of downstream signaling pathways involved in nausea and vomiting. [, ]
A: this compound has demonstrated significant efficacy in preventing CINV in both clinical trials and retrospective studies. [, , , , , , , ] Studies have shown high response rates in reducing both acute and delayed nausea and vomiting associated with various chemotherapy regimens, including cisplatin-based regimens. [, , , , , , , ]
A: Clinical trials and retrospective studies have compared this compound to other antiemetics, such as Ondansetron, Granisetron, and Metoclopramide. [, , , , ] Results indicate comparable or even superior efficacy in preventing CINV with a potentially more favorable side effect profile. [, , , , ]
ANone: This section is not applicable as the provided research papers do not discuss any known resistance mechanisms or cross-resistance related to this compound.
ANone: This section is not applicable as the provided research papers do not focus on specific drug delivery or targeting strategies for this compound.
ANone: This section is not applicable as the provided research papers do not discuss any biomarkers or diagnostic tools related to this compound efficacy or treatment monitoring.
A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and urine. [, , , , , ]
A: Yes, besides HPLC, researchers have explored other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis coupled with Electrochemical Luminescence (CE-ECL). [, ] These techniques offer increased sensitivity and selectivity, particularly valuable for pharmacokinetic studies. [, ]
A: GC, specifically headspace GC, is a valuable tool for determining volatile organic impurities in this compound during its synthesis. [] This method helps ensure the purity and safety of the final drug product. []
ANone: This section is not applicable as the provided research papers do not include information regarding the environmental impact or degradation of this compound.
A: Analytical methods used for quantifying this compound undergo rigorous validation to ensure accuracy, precision, and specificity. [, , , , , , , , ] Validation parameters typically include linearity, range, accuracy, precision, sensitivity, specificity, and robustness. [, , , , , , , , ] These validation procedures ensure the reliability and reproducibility of analytical data.
ANone: These sections are not covered in the provided research papers as they primarily focus on the pharmacological properties, analytical methods, and clinical efficacy of this compound.
A: Yes, several other 5-HT3 receptor antagonists, such as Ondansetron, Granisetron, Tropisetron, and Ramosetron, are available for managing CINV. [, ] The choice of antiemetic often depends on the specific chemotherapy regimen, patient factors, and cost considerations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。